

The Chemistry of the Carboxylic Acid Functional Group: A Technical Guide

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Compound of Interest		
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Introduction

Carboxylic acids are a class of organic compounds characterized by the presence of a carboxyl functional group (-COOH).[1] This group consists of a carbonyl group (C=O) single-bonded to a hydroxyl group (-OH).[1][2] Carboxylic acids are widespread in nature, forming the basis of amino acids, fatty acids, and other critical biomolecules.[2][3] In industrial and pharmaceutical contexts, they serve as vital intermediates and final products. Their chief chemical characteristic is their acidity.[2] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the structure, properties, synthesis, and reactivity of the carboxylic acid functional group.

Structure, Properties, and Nomenclature Structure and Bonding

The carboxyl group's carbon and carbonyl oxygen are sp^2 hybridized, resulting in a trigonal planar geometry. The hydroxyl oxygen is also sp^2 hybridized, which allows a lone pair to participate in resonance with the carbonyl group's π -system. This electron delocalization contributes to the planarity of the entire carboxyl group and influences its chemical properties, most notably its acidity.

Physical Properties

Carboxylic acids are polar molecules capable of acting as both hydrogen bond donors (the hydroxyl proton) and acceptors (the carbonyl oxygen and hydroxyl oxygen).[3] This leads to



strong intermolecular hydrogen bonding, often forming dimeric structures in nonpolar solvents. Consequently, carboxylic acids have significantly higher boiling points than alcohols, aldehydes, or ketones of comparable molecular weight.[4][5] Lower molecular weight carboxylic acids (1-4 carbons) are miscible with water, but solubility decreases as the hydrophobic alkyl chain lengthens.[6][7]

Carboxylic Acid	Structure	Boiling Point (°C)	Solubility in Water (g/100 mL)
Methanoic Acid	НСООН	101	Miscible
Ethanoic Acid	CH₃COOH	118	Miscible
Propanoic Acid	CH₃CH₂COOH	141	Miscible
Butanoic Acid	CH3(CH2)2COOH	164	Miscible
Pentanoic Acid	CH3(CH2)3COOH	186	5.0
Hexanoic Acid	CH3(CH2)4COOH	205	1.1
Benzoic Acid	C ₆ H ₅ COOH	249	0.34 (at 25°C)
(Data sourced from references[4][8])			

Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) has established systematic rules for naming carboxylic acids.

- Acyclic Carboxylic Acids: The longest carbon chain containing the carboxyl group is identified. The -e ending of the parent alkane is replaced with the suffix -oic acid. The carboxyl carbon is always numbered as carbon 1.[2]
- Cyclic Carboxylic Acids: When the -COOH group is attached to a ring, the suffix -carboxylic acid is added to the name of the cycloalkane. The ring carbon attached to the carboxyl group is numbered as 1.



- Dicarboxylic Acids: If a compound contains two carboxyl groups, the suffix -dioic acid is added to the parent alkane name.
- Common Names: Many carboxylic acids have trivial names, often derived from their
 historical source. In this system, substituent positions are designated by Greek letters (α, β,
 γ, etc.), starting from the carbon adjacent to the carboxyl group.

Structure	IUPAC Name	Common Name
НСООН	Methanoic acid	Formic acid
СН₃СООН	Ethanoic acid	Acetic acid
CH₃CH₂COOH	Propanoic acid	Propionic acid
НООС-СООН	Ethanedioic acid	Oxalic acid
C ₆ H ₅ COOH	Benzenecarboxylic acid	Benzoic acid
(Data sourced from references[4][9])		

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and characterization of carboxylic acids.



Spectroscopic Technique	Characteristic Absorption/Signal	
Infrared (IR) Spectroscopy	A very broad O-H stretching band from 2500-3300 cm ⁻¹ . A sharp C=O stretching band between 1700-1760 cm ⁻¹ (1710 cm ⁻¹ for dimers, 1760 cm ⁻¹ for monomers).[10]	
¹ H NMR Spectroscopy	The acidic hydroxyl proton (O-H) appears as a broad singlet far downfield, typically in the 10-13 ppm region.[2][11]	
¹³ C NMR Spectroscopy	The carbonyl carbon (C=O) signal appears in the 165-185 ppm range.[2][10]	
(Data sourced from references[2][10][11])		

Acidity of Carboxylic Acids

Carboxylic acids are Brønsted-Lowry acids. Their acidity stems from the stability of the conjugate base, the carboxylate anion, which is stabilized by resonance. The negative charge is delocalized over the two electronegative oxygen atoms, distributing the charge and stabilizing the anion.[3]

The acidity of a carboxylic acid is influenced by the nature of the R-group. Electron-withdrawing groups attached to the carbon chain increase acidity by stabilizing the carboxylate anion through the inductive effect. Conversely, electron-donating groups decrease acidity.

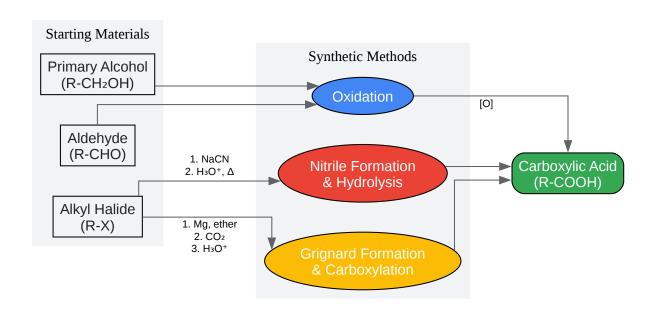


Acid	Structure	рКа
Formic Acid	НСООН	3.75
Acetic Acid	СН₃СООН	4.78
Propanoic Acid	CH ₃ CH ₂ COOH	4.87
Chloroacetic Acid	CICH₂COOH	2.86
Dichloroacetic Acid	Cl₂CHCOOH	1.29
Trichloroacetic Acid	Cl₃CCOOH	-0.5
Benzoic Acid	C ₆ H ₅ COOH	4.20
p-Nitrobenzoic Acid	O2NC6H4COOH	3.44
(Data sourced from reference[9])		

Synthesis of Carboxylic Acids

Several reliable methods exist for the synthesis of carboxylic acids.





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Caption: General workflow for the synthesis of carboxylic acids.

Oxidation of Primary Alcohols and Aldehydes

Primary alcohols and aldehydes can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).[12]

Experimental Protocol: Oxidation of Benzyl Alcohol to Benzoic Acid[13][14]

- Setup: In a 250-mL round-bottom flask, dissolve 5 g of potassium permanganate (KMnO₄) in 20-40 mL of water. Add 2 mL of 15% aqueous sodium hydroxide (NaOH).
- Reaction: Add 5 mL of benzyl alcohol to the flask and attach a reflux condenser.
- Heating: Gently reflux the mixture with stirring for 45 minutes. The brown precipitate of MnO₂ indicates the progression of the oxidation.
- Work-up: Cool the mixture to room temperature. Add a few drops of ethanol to quench any unreacted KMnO₄.



- Filtration: Filter the mixture by vacuum filtration to remove the manganese dioxide (MnO₂).
- Precipitation: Transfer the filtrate to a beaker and cool it in an ice bath. Carefully add concentrated sulfuric acid dropwise with stirring until the solution is strongly acidic and precipitation of benzoic acid is complete.
- Isolation: Collect the benzoic acid crystals by vacuum filtration and wash them with several portions of cold water.
- Purification: The crude product can be purified by recrystallization from hot water.

Carboxylation of Grignard Reagents

This method involves the reaction of a Grignard reagent (R-MgX) with carbon dioxide (often as dry ice), followed by acidic work-up.[15] This is an excellent method for converting an alkyl or aryl halide into a carboxylic acid with one additional carbon atom.[16][17]

Experimental Protocol: Carboxylation of Phenylmagnesium Bromide[18][19][20]

- Grignard Formation: Prepare phenylmagnesium bromide from 11 g (0.45 gram-atom) of magnesium turnings and 75 g (0.48 mole) of bromobenzene in 175 mL of anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a dropping funnel and a condenser.
- Carboxylation: Once the Grignard reagent has formed, pour the ethereal solution slowly over a slurry of crushed dry ice (solid CO₂) in a separate beaker. Stir the mixture until the Grignard reagent is completely consumed.
- Hydrolysis: After the excess dry ice has sublimed, cautiously add a mixture of crushed ice and concentrated hydrochloric acid to the reaction mixture to decompose the magnesium carboxylate salt.
- Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with two portions of diethyl ether.
- Work-up: Combine the ether extracts and wash with water, then with a saturated sodium chloride solution. Dry the ether layer over anhydrous sodium sulfate.



• Isolation: Remove the ether by rotary evaporation to yield crude benzoic acid. The product can be purified by recrystallization.

Hydrolysis of Nitriles

Nitriles (R-C≡N) can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat.[21][22] This two-step sequence (alkyl halide → nitrile → carboxylic acid) is useful for adding a carbon atom to an alkyl chain.[23][24]

Experimental Protocol: Hydrolysis of Benzonitrile[22][25]

- Setup: In a microwave reaction vial, combine 1 mmol of benzonitrile and 1 mL of 2.5 M aqueous sodium hydroxide (NaOH) solution.
- Reaction: Seal the vial and heat it using microwave irradiation according to the instrument's specifications for organic synthesis.
- Work-up: After cooling, transfer the reaction mixture to a small beaker.
- Precipitation: Add cold 6 M hydrochloric acid (HCl) with stirring until the solution is acidic to litmus paper and the precipitation of benzoic acid is complete.
- Isolation: Collect the product by vacuum filtration and wash the crystals with cold water.
- Purification: The crude benzoic acid can be purified by recrystallization from hot water.

Reactions of Carboxylic Acids

Carboxylic acids undergo several characteristic reactions, primarily involving nucleophilic acyl substitution, reduction, deprotonation, and α -substitution.

Conversion to Carboxylic Acid Derivatives (Nucleophilic Acyl Substitution)

The hydroxyl group of a carboxylic acid can be replaced by various nucleophiles to form important derivatives like acyl halides, acid anhydrides, esters, and amides.

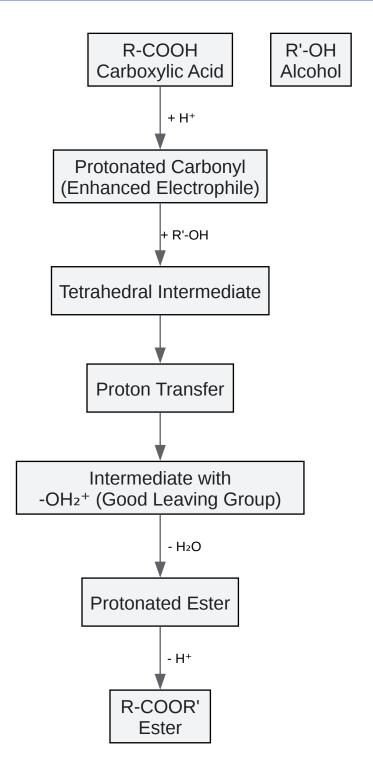




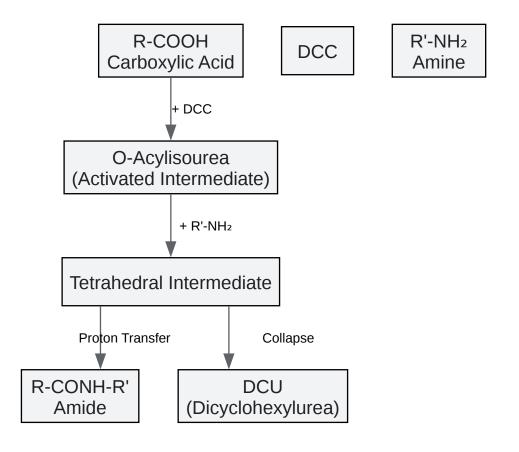


The acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water is known as Fischer esterification. The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it forms.[26][27][28]









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